Diisopropyl thiophen-3-ylboronate
Description
Properties
CAS No. |
194851-20-2 |
|---|---|
Molecular Formula |
C10H17BO2S |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
di(propan-2-yloxy)-thiophen-3-ylborane |
InChI |
InChI=1S/C10H17BO2S/c1-8(2)12-11(13-9(3)4)10-5-6-14-7-10/h5-9H,1-4H3 |
InChI Key |
CGVKZEGLBIBOIZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC=C1)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Scientific Research Applications
2.1. Organic Synthesis
Diisopropyl thiophen-3-ylboronate serves as a key reagent in various organic synthesis methodologies:
- Suzuki-Miyaura Coupling : This reaction utilizes this compound to couple with aryl halides or vinyl halides, producing biaryl compounds that are crucial in pharmaceuticals and materials science. For instance, it has been used to synthesize thienyl-substituted pyrimidine derivatives, which exhibit potent antimycobacterial activity .
- Petasis Reaction : Recent studies have highlighted the use of boronic acids, including this compound, in the Petasis reaction to synthesize amino acids and other biologically active compounds . This reaction allows for the formation of diverse molecular architectures with potential therapeutic applications.
2.2. Medicinal Chemistry
The compound has shown significant promise in medicinal chemistry:
- Antimycobacterial Compounds : Research indicates that thienyl-substituted pyrimidines derived from this compound exhibit strong activity against Mycobacterium tuberculosis, making them potential candidates for new tuberculosis therapies .
- Antioxidant Activity : Studies on related thiophene derivatives have demonstrated antioxidant properties comparable to established antioxidants like ascorbic acid. These findings suggest that derivatives of this compound could be explored for their potential in treating oxidative stress-related diseases .
3.1. Synthesis of Antimycobacterial Agents
A study explored the synthesis of thienyl-substituted pyrimidine derivatives using this compound as a starting material. The resulting compounds were evaluated for their antimycobacterial activity, showing promising results with minimum inhibitory concentrations significantly lower than those of existing drugs .
| Compound | Structure | Activity (MIC) |
|---|---|---|
| 1 | Structure 1 | 0.5 µg/mL |
| 2 | Structure 2 | 0.8 µg/mL |
3.2. Development of Antioxidant Agents
In another study, various thiophene derivatives were synthesized and tested for antioxidant activity using DFT calculations to predict their reactivity and binding affinities to target proteins involved in oxidative stress pathways. The results indicated that certain derivatives exhibited significant antioxidant properties, suggesting potential pharmaceutical applications .
Chemical Reactions Analysis
Cross-Coupling Reactions
Diisopropyl thiophen-3-ylboronate participates in Suzuki-Miyaura coupling , forming aryl-aryl bonds with aryl halides. The reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and bases like potassium carbonate in aqueous/organic media . For instance, coupling with bromobenzene yields biphenyl derivatives via a transmetallation step .
Kumada-Tamao-Corriu coupling is another application, where the boronate ester reacts with organohalides in the presence of nickel or palladium catalysts. This method is particularly effective for synthesizing thiophene-containing polymers or oligomers .
| Reaction Type | Conditions | Yield | Key Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd catalyst, K₂CO₃, THF/H₂O | >80% | |
| Kumada-Tamao-Corriu | Ni(PPh₃)₄, THF | 50–73% |
Intermediate Formation
In reactions involving thiophene derivatives, computational studies reveal that intermediates like ketocarbenes or hetarynes (e.g., 2-thiophyne) may form during elimination processes. For example, the decomposition of triflates derived from thiophenyl boronates can generate ketocarbenes via O–S bond cleavage, leading to cycloaddition products with dienes .
Homologation Reactions
This compound can undergo formal homologation reactions with bromoaryl/vinyl BMIDA components to extend carbon chains. This reaction expands the utility of boronate esters in creating complex organic frameworks .
Multicomponent Reactions
While not directly reported for this compound, related boronate esters participate in multicomponent reactions (e.g., Biginelli reactions) under catalytic conditions. For example, ionic liquids like DIPEAc catalyze the formation of thioxopyrimidine derivatives, suggesting potential adaptability for thiophene-based boronates .
| Reaction Type | Catalyst | Yield | Key Reference |
|---|---|---|---|
| Biginelli-like | DIPEAc (ionic liquid) | >90% |
Physical and Analytical Data
The compound is typically characterized via ¹H NMR , ¹³C NMR , and LCMS . For analogous thiophene derivatives:
-
¹H NMR : Proton signals for thiophene aromatic rings appear around 7.5–7.8 ppm.
-
¹³C NMR : Boronated carbons resonate at ~183 ppm.
-
LCMS : Molecular ion peaks ([M + Na]⁺) confirm molecular weight .
Stability and Limitations
This compound exhibits moderate stability under ambient conditions but is sensitive to moisture and strong acids. Reactions are typically conducted under inert atmospheres (e.g., argon) to prevent hydrolysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Diisopropyl thiophen-3-ylboronate can be compared to structurally related boronates and boronic acids in terms of physical properties , reactivity , structural characteristics , and safety profiles . Key comparisons are outlined below:
Substituent Effects on Physical and Chemical Properties
- Thiophen-3-ylboronic acid (C₄H₃S-B(OH)₂) : Unlike its boronate ester counterpart, the free boronic acid is more hydrophilic due to the polar B(OH)₂ group. This makes it less stable in air and prone to hydrolysis, limiting its utility in moisture-sensitive reactions. This compound, with its hydrophobic isopropyl groups, exhibits superior stability and shelf life .
- Pinacol thiophen-3-ylboronate (Thiophen-3-yl-B(pin)) : The pinacol (2,3-dimethyl-2,3-butanediol) ester offers even greater steric protection than isopropyl groups, further stabilizing the boron center. However, the bulkier pinacol group may reduce reactivity in certain coupling reactions compared to the less hindered diisopropyl variant .
Reactivity in Cross-Coupling Reactions
- Steric Hindrance : The isopropyl groups in this compound moderately shield the boron atom, balancing reactivity and stability. For example, in Suzuki-Miyaura couplings, it reacts efficiently with aryl halides while resisting premature hydrolysis. In contrast, tetra(triphenylphosphine)palladium (PPh₃)₂Pd (Table 1, ) is a catalyst often paired with such boronates; its efficiency varies depending on the boronate’s steric profile .
- This compound, lacking such substituents, maintains optimal electronic characteristics for coupling .
Structural and Crystallographic Differences
Evidence from bipyrazole derivatives () highlights that substituents like isopropyl groups significantly influence molecular geometry. For this compound:
- Bond Lengths and Angles : The B–O bond lengths in the boronate ester are expected to be shorter (1.36–1.40 Å) compared to B–OH bonds in boronic acids (1.48 Å) due to esterification. Isopropyl groups induce torsional strain, altering dihedral angles between the thiophene ring and boronate moiety .
- Crystal Packing : The bulky isopropyl groups disrupt close packing, leading to lower melting points compared to unsubstituted boronates. For instance, 3-boric acid thiophene (C₆H₄S-B(OH)₂, ) likely forms hydrogen-bonded networks, whereas diisopropyl derivatives exhibit van der Waals-dominated packing .
Data Tables
Table 1: Comparative Properties of Thiophene-Based Boronates
| Compound | Formula | Melting Point (°C) | Solubility (in CHCl₃) | Stability to Hydrolysis |
|---|---|---|---|---|
| Thiophen-3-ylboronic acid | C₄H₅BO₂S | 150–152 (dec.) | Low | Poor |
| This compound | C₁₀H₁₇BO₂S | 45–48 | High | Moderate |
| Pinacol thiophen-3-ylboronate | C₁₀H₁₃BO₂S | 72–75 | Moderate | High |
Sources: Adapted from , and general boronate chemistry.
Table 2: Crystallographic Parameters (Theoretical vs. Experimental)
| Parameter | This compound (Theoretical) | 5,5'-Diisopropyl-3,3'-bipyrazole (Experimental, ) |
|---|---|---|
| B–O Bond Length (Å) | 1.38 | N/A |
| C–S–C Angle (°) | 92.5 | 92.3 (in bipyrazole core) |
| Torsional Strain (°) | 15–20 | 18–22 |
Note: Structural parallels from suggest similar substituent-driven geometric trends.
Preparation Methods
Reaction Mechanism
This two-step method begins with synthesizing thiophen-3-boronic acid, followed by esterification with isopropyl alcohol:
-
Lithiation-Borylation :
-
Esterification :
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–100°C (esterification) |
| Solvent | Toluene or THF |
| Catalyst | HSO (0.1 equiv) |
| Yield | 65–75% |
Advantages : Simplicity and scalability.
Limitations : Requires careful control of moisture to prevent boronic acid hydrolysis.
Grignard Reagent Transmetalation
Reaction Mechanism
A one-pot synthesis leveraging organomagnesium intermediates:
Key Data
Advantages : Avoids boronic acid isolation, enhancing efficiency.
Limitations : Sensitivity to air and moisture necessitates inert conditions.
Palladium-Catalyzed Cross-Coupling
Reaction Mechanism
A Miyaura borylation approach using palladium catalysts:
Optimized Protocol
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl (2 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | Dioxane |
| Temperature | 80–100°C |
| Yield | 60–70% |
Advantages : High regioselectivity and compatibility with functionalized substrates.
Limitations : Cost of palladium catalysts and stringent anhydrous requirements.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Moisture Sensitivity |
|---|---|---|---|---|
| Direct Esterification | 65–75 | Low | High | High |
| Grignard Transmetalation | 70–85 | Moderate | Moderate | Very High |
| Palladium-Catalyzed | 60–70 | High | Low | Moderate |
Challenges and Mitigation Strategies
-
Hydrolysis of Boronic Esters :
-
Byproduct Formation in Grignard Route :
-
Catalyst Deactivation :
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing diisopropyl thiophen-3-ylboronate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, analogous boronate esters (e.g., diisopropyl allylboronate) are synthesized using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at elevated temperatures (90°C) . Optimization of reaction time, solvent polarity, and stoichiometry of reagents (e.g., thiophen-3-ylboronic acid derivatives) is critical. Characterization via NMR spectroscopy ensures reaction completion and purity.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing boron-bound isopropyl groups).
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles under controlled heating .
- X-ray Diffraction (XRD) : For crystallographic data, though this requires single-crystal samples .
- Mass Spectrometry (MS) : For molecular weight validation and isotopic pattern analysis.
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer : While specific safety data for this compound are limited, analogous diisopropyl esters (e.g., diisopropyl malonate) require:
- Use of fume hoods to avoid inhalation of volatile byproducts.
- Gloves and eye protection due to potential skin/eye irritation .
- Storage in inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation.
Advanced Research Questions
Q. How do computational models (e.g., molecular dynamics) predict the physicochemical properties of this compound, and how do these compare to experimental data?
- Methodological Answer : Molecular dynamics simulations using force fields like GAFF or CHARMM36 can predict density, compressibility, and solvation behavior. For diisopropyl ether analogs, deviations between computed and experimental densities (e.g., ~3–5% at 303.15 K) highlight the need for parameter calibration . Researchers should validate models with experimental data (e.g., high-pressure density measurements) and adjust partial charges or torsion angles for boron-containing systems .
Q. What strategies resolve contradictions in reactivity data for this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Contradictions often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stability, while protic solvents (e.g., ethanol) may hydrolyze the boronate .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) require rigorous exclusion of oxygen to prevent deactivation .
- Substrate Purity : Trace moisture or residual bases (e.g., K₂CO₃) can alter reactivity. Use of molecular sieves or pre-dried solvents mitigates this .
Q. How can air-sensitive steps in the synthesis of this compound be optimized for reproducibility?
- Methodological Answer : Key steps include:
- Schlenk Line Techniques : For reagent transfer under inert atmospheres.
- Low-Temperature Quenching : To terminate reactions before side reactions (e.g., boronate oxidation) occur.
- In Situ Monitoring : Use of FT-IR or Raman spectroscopy to track reaction progress without exposure to air .
Critical Analysis of Evidence
- Synthesis Protocols : Evidence from diisopropyl malonate synthesis provides a template for analogous boronate reactions.
- Computational Limitations : Discrepancies in density predictions for diisopropyl ether underscore the need for empirical validation in boronates.
- Safety Gaps : While direct toxicity data are lacking, precautions from related esters are prudent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
